molecular formula C20H22N4OS B3304700 7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921860-28-8

7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304700
CAS No.: 921860-28-8
M. Wt: 366.5 g/mol
InChI Key: AJQVXDHETWNYMW-UHFFFAOYSA-N
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Description

“7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” is a synthetic organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-ethoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the imidazole ring or the sulfanyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Cell Signaling: Investigation into its effects on cellular pathways.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Exploration of its efficacy in treating various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-c][1,2,4]triazoles: Other compounds in this class with different substituents.

    Phenyl-substituted triazoles: Compounds with similar aromatic substitutions.

Uniqueness

The unique combination of the 4-ethoxyphenyl and (3-methylphenyl)methylsulfanyl groups might confer distinct biological activities and chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[(3-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-25-18-9-7-17(8-10-18)23-11-12-24-19(23)21-22-20(24)26-14-16-6-4-5-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQVXDHETWNYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
7-(4-ethoxyphenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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